REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]2[O:9][C:8]([C:10]([NH2:12])=O)=[CH:7][C:6]=2[CH:13]=1.P(Cl)(Cl)(Cl)=O.[OH-].[NH4+]>>[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]2[O:9][C:8]([C:10]#[N:12])=[CH:7][C:6]=2[CH:13]=1 |f:2.3|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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FC=1C(=CC2=C(C=C(O2)C(=O)N)C1)F
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Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
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[OH-].[NH4+]
|
Name
|
ice
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux over a period of 5 minutes
|
Duration
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5 min
|
Type
|
ADDITION
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Details
|
Subsequently, the clear solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
exceeding 20°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
the beige crystals were subsequently filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(C=C(O2)C#N)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |